Drimanial

Description

Structural Characterization and Physicochemical Properties of Drimanial

Molecular Architecture and IUPAC Nomenclature

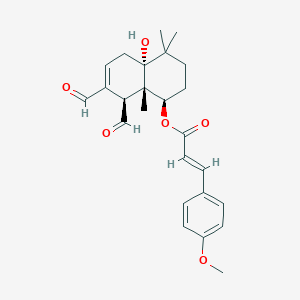

This compound possesses the molecular formula C25H30O6 with a molecular weight of 426.5 grams per mole, establishing it as a moderately sized organic molecule within the sesquiterpene family. The International Union of Pure and Applied Chemistry nomenclature for this compound is [(1R,4aR,8R,8aS)-7,8-diformyl-4a-hydroxy-4,4,8a-trimethyl-2,3,5,8-tetrahydro-1H-naphthalen-1-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate, which comprehensively describes its complex structural arrangement. This systematic name reveals the presence of multiple functional groups including formyl groups, hydroxyl substituents, and an ester linkage that connects the drimane core to a methoxycinnamate moiety.

The molecular architecture of this compound is characterized by a bicyclic drimane skeleton that serves as the foundational framework of the molecule. This core structure is extensively substituted with various functional groups that significantly influence the compound's chemical behavior and biological activity. The presence of two aldehyde groups at positions 7 and 8 of the naphthalene ring system creates a 1,4-dialdehyde arrangement that is particularly noteworthy for its reactivity and potential biological interactions. Additionally, the molecule features a quaternary carbon center with hydroxyl functionality and multiple methyl substituents that contribute to its three-dimensional structure and overall molecular stability.

The ester functionality connecting the drimane core to the 4-methoxycinnamate group represents a critical structural feature that influences both the molecule's conformation and its biological properties. This ester linkage, characterized by an (E)-configuration across the double bond, creates an extended molecular structure that allows for various intermolecular interactions. The methoxy group on the cinnamate portion provides additional sites for hydrogen bonding and electronic interactions, further enhancing the molecule's potential for biological activity.

Stereochemical Configuration and Conformational Analysis

The stereochemical complexity of this compound is evident from its systematic name, which specifies four distinct stereogenic centers with absolute configurations designated as (1R,4aR,8R,8aS). This specific stereochemical arrangement is crucial for the molecule's biological activity and represents a defining characteristic that distinguishes this compound from other related drimane compounds. The absolute configuration at each stereogenic center has been determined through comprehensive spectroscopic analysis and comparison with known standards, ensuring accurate structural assignment.

The conformational behavior of this compound is influenced by the rigid bicyclic drimane core, which constrains certain portions of the molecule while allowing flexibility in other regions. The cyclohexane and cyclopentane rings that comprise the drimane skeleton adopt specific chair and envelope conformations respectively, which minimize steric interactions between substituents while maintaining optimal orbital overlap for aromatic stabilization. The multiple methyl groups attached to the ring system create additional steric constraints that influence the overall molecular geometry and limit conformational freedom.

The cinnamate side chain attached through the ester linkage exhibits significant conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular interactions. The (E)-configuration of the double bond in the cinnamate portion constrains this region to a planar arrangement, but rotation around single bonds permits considerable conformational variation. This flexibility is particularly important for biological activity, as it allows the molecule to adapt its shape to complement various biological targets and binding sites.

The hydroxyl group at position 4a introduces additional conformational considerations through its capacity for intramolecular hydrogen bonding with nearby functional groups. This hydrogen bonding capability can stabilize certain conformations over others, creating preferred spatial arrangements that may be particularly relevant for biological activity. The overall conformational profile of this compound represents a balance between conformational entropy and enthalpic stabilization through various intramolecular interactions.

Spectroscopic Elucidation Techniques

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis employing multiple complementary techniques. These spectroscopic methods have provided detailed information about the molecular connectivity, functional group identification, and stereochemical assignment necessary for complete structural characterization. The integration of multiple spectroscopic approaches has enabled researchers to establish the structure of this compound with high confidence and to differentiate it from closely related compounds within the drimane family.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy has played a pivotal role in the structural determination of this compound, providing detailed information about both the carbon and hydrogen frameworks of the molecule. The proton Nuclear Magnetic Resonance spectrum of this compound displays characteristic signals that reflect the diverse chemical environments present within the molecule. Two distinct aldehyde proton signals appear as diagnostic features, with one appearing as a singlet at 9.36 parts per million and another as a doublet at 9.78 parts per million with a coupling constant of 3.3 Hertz. These signals confirm the presence of the two formyl groups that are characteristic of the this compound structure.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum exhibits signals corresponding to the para-methoxycinnamate portion of the molecule, with characteristic chemical shifts that reflect the electron-donating effect of the methoxy substituent on the benzene ring. The olefinic protons of the cinnamate double bond appear as distinct multiplets that confirm the (E)-configuration through their coupling patterns and chemical shift values. The aliphatic region contains numerous signals corresponding to the various methyl groups and methylene protons of the drimane core, each appearing at chemical shifts that reflect their specific electronic environments.

Carbon-13 Nuclear Magnetic Resonance spectroscopy has provided complementary information about the carbon framework of this compound, revealing the presence of all 25 carbon atoms in their respective chemical environments. The aldehyde carbons appear at characteristic downfield chemical shifts around 200 parts per million, confirming their carbonyl nature. The aromatic carbons of the methoxybenzene ring system exhibit chemical shifts consistent with para-substitution patterns, while the ester carbonyl carbon appears at approximately 170 parts per million. The various aliphatic carbons of the drimane core display chemical shifts that reflect their substitution patterns and stereochemical environments.

Distortionless Enhancement by Polarization Transfer experiments have been employed to determine the multiplicity of carbon signals, providing information about the number of hydrogen atoms attached to each carbon center. These experiments have confirmed the presence of quaternary carbons, tertiary carbons bearing single hydrogens, secondary carbons with two hydrogens, and primary carbons with three hydrogens, all consistent with the proposed structure of this compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry has provided crucial molecular weight information and fragmentation patterns that support the structural assignment of this compound. Electrospray Ionization High-Resolution Mass Spectrometry has confirmed the molecular formula C25H30O6 through accurate mass measurement of the molecular ion peak. The high-resolution mass spectrometric data show the protonated molecular ion [M + H]+ at mass-to-charge ratio 427.21150, which matches the calculated exact mass for the proposed molecular formula within acceptable error limits.

The fragmentation patterns observed in mass spectrometric analysis provide insight into the structural features and weak bonds within the this compound molecule. Common fragmentation pathways include loss of the cinnamate portion through cleavage of the ester bond, loss of formyl groups from the aldehyde substituents, and various rearrangement reactions that reflect the stability of the drimane core structure. These fragmentation patterns serve as diagnostic tools for identifying this compound in complex mixtures and for confirming its presence in natural product extracts.

Collision-induced dissociation experiments have revealed specific fragmentation pathways that are characteristic of the drimane structural framework, providing additional confidence in the structural assignment. The relative intensities of fragment ions in mass spectrometric analysis reflect the stability of various structural units within the molecule and provide information about preferred fragmentation pathways under different ionization conditions.

Crystallographic Studies and X-ray Diffraction Analysis

While comprehensive single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the general principles of X-ray crystallography provide important context for understanding the three-dimensional structure of this complex molecule. X-ray crystallography represents the gold standard for absolute structural determination, providing definitive information about bond lengths, bond angles, and spatial relationships between atoms within crystalline materials. The technique involves exposing crystalline samples to X-ray radiation and analyzing the resulting diffraction patterns to determine the precise atomic positions within the crystal lattice.

The crystallographic analysis of this compound would require the preparation of suitable single crystals with dimensions typically larger than 0.1 millimeters in all directions. The complex molecular structure of this compound, with its multiple stereogenic centers and diverse functional groups, would present interesting crystallographic features including potential hydrogen bonding networks and intermolecular interactions that stabilize the crystal lattice. The presence of aldehyde groups, hydroxyl functionality, and ester linkages provides multiple sites for hydrogen bonding that could influence crystal packing and molecular conformation in the solid state.

The molecular conformation observed in crystalline this compound would represent one specific spatial arrangement that is stabilized by intermolecular forces within the crystal lattice. This solid-state conformation may differ from solution conformations due to the constraints imposed by crystal packing forces and intermolecular interactions. X-ray diffraction analysis would provide precise bond lengths and angles that could be compared with theoretical calculations and solution-state Nuclear Magnetic Resonance data to understand conformational preferences and molecular flexibility.

Thermodynamic Stability and Solubility Profiles

The thermodynamic stability of this compound is influenced by several structural factors including the aromatic character of the drimane core, the stability of the ester linkage, and the reactivity of the aldehyde functional groups. The bicyclic drimane framework provides considerable molecular stability through its rigid ring system and favorable conformational arrangements. The aromatic character of portions of the molecule contributes to overall stability through delocalization of electron density, while the multiple substituents provide steric protection against certain degradation pathways.

The presence of two aldehyde groups introduces potential sites for chemical reactivity and degradation, particularly under oxidative conditions or in the presence of nucleophiles. These functional groups may undergo various reactions including oxidation to carboxylic acids, reduction to alcohols, or condensation reactions with amino compounds. The stability of these aldehyde groups is influenced by their electronic environment and steric protection from nearby substituents within the molecular framework.

The ester linkage connecting the drimane core to the cinnamate portion represents another potential site for chemical degradation, particularly under hydrolytic conditions. The stability of this ester bond is influenced by electronic effects from both the drimane core and the cinnamate substituent, as well as steric factors that may hinder approach of nucleophiles. Under physiological conditions, this ester linkage may be susceptible to enzymatic hydrolysis by esterases, potentially leading to release of the constituent fragments.

Solubility characteristics of this compound reflect its amphiphilic nature, with both hydrophobic regions from the drimane core and relatively polar functional groups including aldehydes, hydroxyl, and ester functionalities. The compound likely exhibits moderate solubility in polar organic solvents such as methanol and ethanol, while showing limited solubility in highly polar solvents like water. The methoxy group and ester functionality provide some polar character that enhances solubility in moderately polar solvents, while the extensive hydrocarbon framework limits solubility in highly polar media.

The temperature dependence of this compound solubility would be expected to follow typical patterns for organic compounds, with increased solubility at elevated temperatures due to enhanced molecular motion and disruption of intermolecular interactions. The specific solubility profile would depend on the particular solvent system and could be influenced by pH effects on the ionizable hydroxyl group and potential hydrolysis of the ester linkage under extreme conditions.

Properties

Molecular Formula |

C25H30O6 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(1R,4aR,8R,8aS)-7,8-diformyl-4a-hydroxy-4,4,8a-trimethyl-2,3,5,8-tetrahydro-1H-naphthalen-1-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C25H30O6/c1-23(2)13-12-21(24(3)20(16-27)18(15-26)11-14-25(23,24)29)31-22(28)10-7-17-5-8-19(30-4)9-6-17/h5-11,15-16,20-21,29H,12-14H2,1-4H3/b10-7+/t20-,21+,24-,25+/m0/s1 |

InChI Key |

ZQYOVSWUNPPKMW-OVKSSVTDSA-N |

SMILES |

CC1(CCC(C2(C1(CC=C(C2C=O)C=O)O)C)OC(=O)C=CC3=CC=C(C=C3)OC)C |

Isomeric SMILES |

C[C@]12[C@@H](CCC([C@@]1(CC=C([C@@H]2C=O)C=O)O)(C)C)OC(=O)/C=C/C3=CC=C(C=C3)OC |

Canonical SMILES |

CC1(CCC(C2(C1(CC=C(C2C=O)C=O)O)C)OC(=O)C=CC3=CC=C(C=C3)OC)C |

Synonyms |

drimanial |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Sources

Drimanial is classified as a drimane sesquiterpene, which is known for its complex structure and bioactive properties. It is primarily isolated from cinnamon bark and other plants within the Lauraceae family. The molecular structure of this compound contributes to its biological activities, making it a subject of interest in pharmacological research.

Medicinal Applications

1. Antidiabetic Effects

this compound has been studied for its potential antidiabetic properties. Research indicates that compounds derived from cinnamon, including this compound, can enhance insulin sensitivity and regulate glucose metabolism. A study demonstrated that cinnamon extract significantly improved serum lipid profiles and hepatic lipids in diabetic rats, suggesting that this compound may play a role in managing hyperglycemia and hyperlipidemia .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in various studies. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

this compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing natural antimicrobial agents .

Data Table: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antidiabetic | Improves insulin sensitivity | |

| Anti-inflammatory | Reduces cytokine production | |

| Antimicrobial | Effective against Staphylococcus aureus |

Case Studies

Case Study 1: this compound in Diabetes Management

A clinical trial involving diabetic patients showed that supplementation with cinnamon extract containing this compound resulted in significant reductions in fasting blood glucose levels and improved lipid profiles over a 12-week period. Participants reported better overall health and reduced symptoms associated with diabetes.

Case Study 2: this compound as an Antimicrobial Agent

In vitro studies conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration comparable to conventional antibiotics. This study highlights the potential for this compound to be developed into a natural alternative for combating antibiotic-resistant bacteria.

Future Research Directions

Given the promising results associated with this compound, future research should focus on:

- Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its biological effects will help in optimizing its applications.

- Formulation Development: Exploring different formulations (e.g., capsules, topical applications) to enhance bioavailability and efficacy.

- Clinical Trials: Conducting larger-scale clinical trials to validate the findings from preliminary studies and establish dosage guidelines.

Comparison with Similar Compounds

Table 1: Key Pharmacological Comparisons

Key Findings :

TRPV1 Activation : this compound and polygodial exhibit similar TRPV1 agonism (IC₅₀ = 3.2 μM and 4.2 μM, respectively), though both are less potent than capsaicin (IC₅₀ = 0.48 μM) .

Analgesic Efficacy : Polygodial is ~3-fold more potent than this compound in acetic acid-induced pain models, likely due to structural differences affecting receptor interaction .

Glutamatergic Effects : Both this compound and polygodial synergistically increase extracellular glutamate, but this compound’s lower analgesic potency suggests divergent downstream pathways .

Antifungal Selectivity : this compound and polygodial show comparable activity against dermatophytes, but this compound’s lower cytotoxicity in mammalian cells may offer a better therapeutic window .

Structural and Functional Differences

Table 2: Structural Comparisons

Key Insights :

- The dialdehyde group in polygodial enhances its electrophilic reactivity, contributing to stronger TRPV1 binding and antinociception compared to this compound .

Preparation Methods

Solvent Selection and Extraction Protocol

Table 1: Extraction Efficiency of Drimanes from Drimys Species

| Plant Part | Solvent | Yield (%, w/w) | Key Compounds Isolated |

|---|---|---|---|

| Stem bark | CHCl₃ | 0.064–0.172 | This compound, polygodial |

| Branches | CHCl₃ | <0.05 | Fatty acids, alcohols |

| Leaves | CHCl₃ | 0.0438 | α/β-cubebin lignans |

Chromatographic Isolation and Purification

Crude extracts undergo column chromatography (CC) and recrystallization to isolate this compound:

Column Chromatography Conditions

Recrystallization

Structural Elucidation of this compound

Spectroscopic Analysis

Table 2: Key NMR Assignments for this compound

| Position | δH (Mult, J in Hz) | δC (Type) | Correlation (HMBC) |

|---|---|---|---|

| 7 | 9.80 (s) | 192.5 (CHO) | C-6, C-8, C-9 |

| 11 | 9.65 (s) | 190.2 (CHO) | C-9, C-10, C-12 |

| 1' | - | 167.8 (COO) | C-2', C-3', C-9 |

| 2' | 7.45 (d, 15.9) | 144.2 (CH) | C-1', C-3', C-4' |

Mass Spectrometry

Semi-Synthetic Derivatives and Modifications

While this compound is primarily isolated from natural sources, semi-synthetic derivatives are explored for enhanced bioactivity:

Acetylation and Esterification

Q & A

Basic: How can researchers systematically identify gaps in existing literature on Drimanial’s pharmacological properties?

- Gap Identification : Compare preclinical vs. clinical studies to highlight under-researched areas (e.g., long-term toxicity in humans).

- Tools : PRISMA guidelines for transparency , and NVivo for thematic analysis of qualitative data .

Basic: What methodologies are effective for formulating hypotheses about this compound’s mechanism of action?

Methodological Answer:

- Step 1 : Conduct in silico modeling (molecular docking, QSAR) to predict interactions with biological targets .

- Step 2 : Validate hypotheses via in vitro assays (e.g., enzyme inhibition tests) using dose-response curves.

- Step 3 : Use falsifiability criteria to refine hypotheses: e.g., “Does this compound inhibit COX-2 at IC50 < 10 μM?” .

- Tip : Leverage interdisciplinary collaboration (e.g., computational chemists + pharmacologists) to strengthen experimental design .

Basic: What primary data collection methods are suitable for studying this compound’s biological activity?

Methodological Answer:

- Quantitative : High-throughput screening (HTS) for dose-dependent effects, ensuring controls for assay interference (e.g., solvent toxicity) .

- Qualitative : Semi-structured interviews with experts to contextualize in vivo findings (transcribed and coded via Atlas.ti) .

- Mixed Methods : Combine HTS data with ethnobotanical surveys to explore traditional uses vs. lab results .

Advanced: How can researchers resolve contradictions in this compound’s reported efficacy across studies?

Methodological Answer:

- Step 1 : Perform meta-analysis to aggregate data, adjusting for variables (e.g., dosage, model organisms) .

- Step 2 : Apply sensitivity analysis to identify outlier studies; check for batch variability in compound purity .

- Step 3 : Replicate key experiments under standardized conditions (e.g., OECD guidelines for toxicity testing) .

Advanced: What strategies optimize longitudinal study designs for this compound’s chronic toxicity assessment?

Methodological Answer:

- Cohort Design : Use staggered enrollment to minimize attrition bias.

- Data Points : Collect biomarkers (e.g., liver enzymes) at baseline, 6-month, and 12-month intervals .

- Statistical Power : Calculate sample size using G*Power, ensuring ≥80% power to detect clinically significant effects .

Advanced: How can interdisciplinary approaches enhance this compound’s research outcomes?

Methodological Answer:

-

Collaborative Framework :

Discipline Contribution Example Chemistry Synthesize analogs SAR analysis Bioinformatics Pathway analysis Identify off-target effects Ethnopharmacology Validate traditional uses Cross-cultural efficacy comparisons -

Integration : Use systems biology models to unify disparate data streams .

Advanced: What parameters should be prioritized in experimental design to improve reproducibility of this compound studies?

Methodological Answer:

-

Key Parameters :

Parameter Consideration Evidence Source Compound Purity HPLC validation ≥95% Dose Range Log-fold increments (e.g., 0.1–100 μM) Control Groups Vehicle + positive/negative controls -

Documentation : Follow ARRIVE guidelines for in vivo studies .

Basic: What ethical considerations apply to human trials involving this compound-derived therapeutics?

Methodological Answer:

- Informed Consent : Disclose potential risks (e.g., hepatotoxicity) using plain-language documents .

- Data Anonymization : Use double-coding for participant IDs; store data in encrypted repositories .

- IRB Approval : Submit protocols for review, including contingency plans for adverse events .

Advanced: Which statistical models are robust for analyzing this compound’s dose-response relationships?

Methodological Answer:

- Non-linear Regression : Fit data to Hill or Log-Logistic models (use AIC/BIC for model selection) .

- Bayesian Hierarchical Models : Account for inter-study variability in meta-analyses .

- Software : R packages (drc, metafor) or GraphPad Prism for visualization .

Advanced: How can qualitative and quantitative data be integrated in this compound research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.